1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine 1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine
Brand Name: Vulcanchem
CAS No.: 1184915-22-7
VCID: VC18434021
InChI: InChI=1S/C9H12N6O/c1-15-8(11-6-12-15)5-16-9-4-2-3-7(13-9)14-10/h2-4,6H,5,10H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C9H12N6O
Molecular Weight: 220.23 g/mol

1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine

CAS No.: 1184915-22-7

Cat. No.: VC18434021

Molecular Formula: C9H12N6O

Molecular Weight: 220.23 g/mol

* For research use only. Not for human or veterinary use.

1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine - 1184915-22-7

Specification

CAS No. 1184915-22-7
Molecular Formula C9H12N6O
Molecular Weight 220.23 g/mol
IUPAC Name [6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyridin-2-yl]hydrazine
Standard InChI InChI=1S/C9H12N6O/c1-15-8(11-6-12-15)5-16-9-4-2-3-7(13-9)14-10/h2-4,6H,5,10H2,1H3,(H,13,14)
Standard InChI Key SLOYDUWPLPVNSA-UHFFFAOYSA-N
Canonical SMILES CN1C(=NC=N1)COC2=CC=CC(=N2)NN

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(6-((2-Methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine is a bicyclic heteroaromatic compound with the molecular formula C₉H₁₂N₆O and a molar mass of 220.23 g/mol . Its IUPAC name, [6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyridin-2-yl]hydrazine, reflects the connectivity of its core components:

  • A pyridine ring substituted at the 2-position with a hydrazine group

  • A 2-methyl-1,2,4-triazole moiety linked via a methoxy bridge at the pyridine’s 6-position .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1184915-22-7
Molecular FormulaC₉H₁₂N₆O
Molecular Weight220.23 g/mol
SMILES NotationCN1C(=NC=N1)COC2=CC=CC(=N2)NN
InChI KeySLOYDUWPLPVNSA-UHFFFAOYSA-N
Topological Polar Surface Area99.5 Ų

Data sources:

Structural Elucidation and Spectral Features

X-ray crystallography and NMR studies reveal planarity between the pyridine and triazole rings, facilitated by π-π stacking interactions. The methoxy linker adopts a gauche conformation, minimizing steric hindrance between the methyl group on the triazole and the pyridine’s ortho-hydrogens . Key spectral signatures include:

  • ¹H NMR (DMSO-d₆): δ 8.35–8.29 (pyridine H), 7.67–7.03 (triazole CH), 4.81–4.75 (methoxy CH), 2.40 (triazole CH₃)

  • MS (ESI): m/z 220.2 [M+H]⁺, consistent with molecular weight calculations

Synthetic Methodologies

Retrosynthetic Analysis

The compound is typically synthesized via a three-step sequence:

  • Methoxy bridge formation: Nucleophilic substitution between 6-hydroxypyridin-2-amine and 2-methyl-1,2,4-triazol-3-ylmethyl chloride

  • Hydrazine incorporation: Diazotization followed by hydrazine hydrate treatment

  • Purification: Chromatographic separation using silica gel with hexane:EtOAc gradients

Optimization Challenges

Key synthetic hurdles include:

  • Regioselectivity control in triazole functionalization (N1 vs N2 methylation)

  • Hydrazine stability under acidic conditions, requiring pH 7–8 buffering

  • Byproduct formation from over-alkylation, mitigated by slow reagent addition

Table 2: Representative Synthetic Yields

StepYield (%)Purity (%)
Methoxy bridge formation6895
Hydrazine incorporation7297
Final purification8599.3

Data adapted from

Computational Modeling Insights

Molecular Docking Studies

AutoDock Vina simulations predict strong binding (ΔG = -9.2 kcal/mol) to:

  • EGFR kinase (PDB 1M17): Pyridine N1 forms H-bond with Met793

  • CYP51A1 (lanosterol 14α-demethylase): Triazole coordinates heme iron

ADMET Predictions

SwissADME analysis reveals:

  • High gastrointestinal absorption (95% predicted)

  • Blood-brain barrier permeability (log BB = 0.3)

  • CYP3A4 inhibition risk (probability = 0.78)

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